An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyridin-2-amine
An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and spectroscopic profile of N,6-dimethylpyridin-2-amine. Designed for the modern researcher, this document synthesizes foundational chemical principles with practical, field-proven insights to support its application in medicinal chemistry, ligand design, and novel materials development.
Introduction
N,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a secondary amine on an electron-deficient pyridine ring flanked by a sterically influential methyl group, imparts a unique combination of basicity, nucleophilicity, and reactivity. As a member of the aminopyridine class, which are core scaffolds in numerous pharmaceuticals, understanding its chemical behavior is crucial for the rational design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its properties, from synthesis and purification to detailed reactivity profiles and spectroscopic signatures.
Physicochemical and Structural Properties
The inherent properties of N,6-dimethylpyridin-2-amine are dictated by its heterocyclic aromatic system and the interplay of its functional groups. While experimental data for this specific isomer is sparse, properties can be reliably predicted based on its structure and comparison with its well-characterized precursor, 2-amino-6-methylpyridine.
Table 1: Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,6-dimethylpyridin-2-amine | - |
| Synonyms | (6-Methylpyridin-2-yl)(methyl)amine | - |
| CAS Number | 155789-98-3 (For 5-bromo derivative) | [2] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| XLogP3 (Predicted) | ~1.3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 |[4] |
Table 2: Physical Properties (Analog-Based)
| Property | Value | Comments and Source |
|---|---|---|
| Appearance | Yellowish crystalline low-melting solid | Based on 2-amino-6-methylpyridine.[5][6] |
| Melting Point | 40-44 °C | Data for 2-amino-6-methylpyridine.[7][8] |
| Boiling Point | 208-209 °C | Data for 2-amino-6-methylpyridine.[5][7] |
| Solubility | Faint turbidity in water; soluble in organic solvents like methanol, chloroform. | Based on 2-amino-6-methylpyridine.[6][9] |
| pKa (Predicted) | ~7.5 | Estimated based on the pKa of 2-amino-6-methylpyridine (~7.4) and the slight electron-donating effect of the N-methyl group.[7] |
Synthesis and Purification
The most direct and industrially scalable approach to N,6-dimethylpyridin-2-amine is the selective N-methylation of its commercially available precursor, 2-amino-6-methylpyridine.
Causality in Synthetic Design:
The primary amine of 2-amino-6-methylpyridine is significantly more nucleophilic than the endocyclic pyridine nitrogen. This difference allows for selective alkylation at the exocyclic amine under controlled conditions. The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the amine to form a highly nucleophilic amide anion without competing in the subsequent Sₙ2 reaction. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions. The methylating agent should be reactive, with methyl iodide or dimethyl sulfate being common choices.
Detailed Experimental Protocol: N-methylation of 2-amino-6-methylpyridine
-
Preparation: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Slowly add a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Expert Insight: The addition should be slow to control the evolution of hydrogen gas. The formation of a suspension or precipitate indicates the generation of the sodium amide salt.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N,6-dimethylpyridin-2-amine as a pure product.
Chemical Reactivity and Mechanistic Insights
The molecule possesses two primary sites of reactivity: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The presence of the methyl group at the 6-position introduces steric hindrance that modulates the accessibility of both nitrogen atoms.
Reactivity at the Exocyclic Amine (Site A)
The secondary amine is the most nucleophilic center in the molecule. It readily participates in a variety of classical amine reactions:
-
Acylation/Sulfonylation: Reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.
-
N-Arylation: Can undergo copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, with aryl halides to form tri-substituted amines.[10][11]
-
Reaction with Nitrites: In acidic conditions, secondary aromatic amines can react with sodium nitrite to form N-nitrosamines.[12] This is a key difference from primary aminopyridines, which would undergo diazotization.
Reactivity at the Endocyclic Pyridine Nitrogen (Site B)
The lone pair of the pyridine nitrogen is part of the sp² hybrid orbital and contributes to the molecule's basicity.
-
Protonation: It readily protonates in the presence of acids to form pyridinium salts.
-
Quaternization: While it can be alkylated by potent electrophiles like methyl triflate to form a quaternary pyridinium salt, this reaction is significantly slower than at the exocyclic amine. The steric bulk of the adjacent 6-methyl group and the N-methylamino group hinders the approach of electrophiles.
Role as a Ligand
Like its precursor, N,6-dimethylpyridin-2-amine can act as a bidentate or monodentate ligand, coordinating with transition metals through one or both nitrogen atoms to form stable metal complexes. The precursor, 2-amino-6-methylpyridine, is known to coordinate with Cu(II) to form complexes with antibacterial activity.[9]
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule's structure. The following are predicted spectra based on its structure and data from close analogs.[7][13]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic (H3, H5) | δ 6.2-6.5 ppm (2H, m) | Protons on the pyridine ring. |
| Aromatic (H4) | δ 7.2-7.4 ppm (1H, t) | Triplet due to coupling with H3 and H5. | |
| N-H | δ 4.5-5.5 ppm (1H, broad s) | Exchangeable proton, broad signal. | |
| N-CH₃ | δ ~2.9 ppm (3H, s) | Singlet for the N-methyl group. | |
| C-CH₃ | δ ~2.4 ppm (3H, s) | Singlet for the ring methyl group. | |
| ¹³C NMR | Aromatic C=N | δ ~158 ppm | Carbon at position 2, attached to two nitrogens. |
| Aromatic C-CH₃ | δ ~156 ppm | Carbon at position 6. | |
| Aromatic CH | δ 105-140 ppm | Remaining three aromatic carbons. | |
| N-CH₃ | δ ~30 ppm | N-methyl carbon. | |
| C-CH₃ | δ ~24 ppm | Ring methyl carbon. | |
| IR | N-H Stretch | 3350-3310 cm⁻¹ (single, sharp) | Characteristic of a secondary amine. |
| C-H Stretch (sp²) | 3100-3000 cm⁻¹ | Aromatic C-H bonds. | |
| C-H Stretch (sp³) | 2950-2850 cm⁻¹ | Methyl C-H bonds. | |
| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Pyridine ring vibrations. | |
| C-N Stretch | 1335-1250 cm⁻¹ | Aromatic amine C-N bond. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 122 | Corresponds to the molecular weight. |
| | Base Peak | m/z = 107 | Loss of a methyl radical ([M-15]⁺). |
Applications in Research and Development
The utility of N,6-dimethylpyridin-2-amine is primarily as a chemical intermediate and a molecular scaffold.
-
Drug Discovery: The aminopyridine core is a "privileged scaffold" in medicinal chemistry. This compound serves as a starting point for synthesizing libraries of molecules for screening. For instance, derivatives of 2-amino-4-methylpyridine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[14]
-
Ligand Synthesis: Its ability to act as a ligand makes it a candidate for developing novel catalysts and functional materials. The substitution pattern allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[9]
-
Agrochemicals: Aminopyridine derivatives are also used in the development of pesticides and herbicides.[15]
Safety, Handling, and Storage
As a substituted aminopyridine, N,6-dimethylpyridin-2-amine should be handled with care, assuming a hazard profile similar to its precursor, 2-amino-6-methylpyridine.[16]
Table 4: GHS Hazard Classification (Based on 2-amino-6-methylpyridine)
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[7] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[7][16] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[16] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[16] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[16] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]
-
Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.[16]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
Conclusion
N,6-dimethylpyridin-2-amine is a nuanced chemical building block whose reactivity is governed by the delicate interplay of its two nitrogen centers and the steric influence of the 6-methyl group. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile molecule into their synthetic strategies for drug discovery, catalysis, and materials science.
References
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinamine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
ResearchGate. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
National Institutes of Health. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
-
National Institutes of Health. (2012). 6-Methylpyridin-2-amine. PMC. Retrieved from [Link]
-
SciELO. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dimethyl-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... Retrieved from [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
-
AMiner. (n.d.). The Reactivity of Pyridine-Imine and Diamine Ligands with Dimethylplatinum(ii) Compounds. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 155789-98-3・5-Bromo-N,6-dimethylpyridin-2-amine・5-Bromo-N,6-dimethylpyridin-2-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 14. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
